N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that includes both xanthene and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of 2-hydroxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, to form the xanthene backbone. The acetylamino group is then introduced through an acetylation reaction using acetic anhydride and a suitable base, such as pyridine. Finally, the carboxamide group is added via an amidation reaction with an appropriate amine source under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated xanthene derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme interactions and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the development of dyes, pigments, and optical brighteners .
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular behavior. The xanthene core also allows for fluorescence, making it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: Contains a similar acetylamino group and is used in pharmaceutical research.
N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide: Shares structural similarities and is used in medicinal chemistry .
Uniqueness
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide stands out due to its unique combination of xanthene and carboxamide functional groups, which confer distinct chemical and physical properties. Its fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-14(25)23-15-10-12-16(13-11-15)24-22(26)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,23,25)(H,24,26) |
InChI Key |
AIXNNDDVPCMCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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